

protocol for scaling up the synthesis of 8-bromoquinoline-5-carboxylic acid

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Compound of Interest

Compound Name: 8-bromoquinoline-5-carboxylic
Acid

Cat. No.: B1278826

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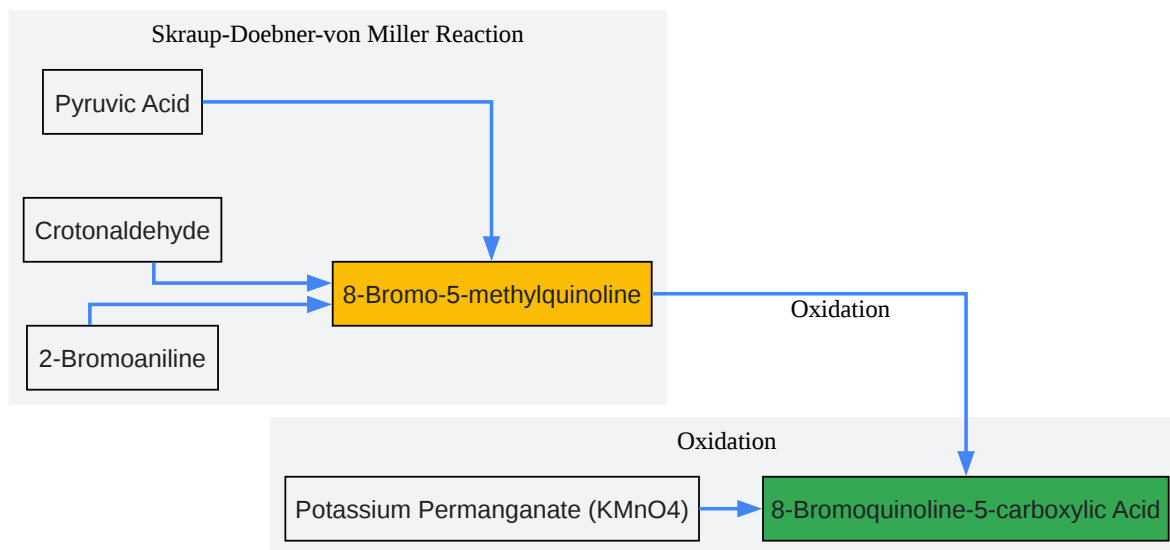
Protocol for the Scale-Up Synthesis of 8-Bromoquinoline-5-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scaled-up synthesis of **8-bromoquinoline-5-carboxylic acid**, a key intermediate in the development of various pharmaceutical agents. The protocol is designed to be robust and reproducible for laboratory and pilot-plant scale production.

Synthetic Strategy

The synthesis of **8-bromoquinoline-5-carboxylic acid** can be achieved through a multi-step process. A plausible and efficient route involves the Skraup-Doebner-von Miller reaction to construct the quinoline core, followed by oxidation of a methyl group to the carboxylic acid. This approach allows for the introduction of the desired substituents at the 8 and 5 positions of the quinoline ring.



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Caption: Synthetic pathway for **8-bromoquinoline-5-carboxylic acid**.

Experimental Protocols

Step 1: Synthesis of 8-Bromo-5-methylquinoline

This step utilizes a modified Skraup-Doebner-von Miller reaction to form the substituted quinoline ring.

Materials:

Reagent	Molar Mass (g/mol)	Quantity (for 10 g scale)	Moles
2-Bromoaniline	172.03	10.0 g	0.058
Crotonaldehyde	70.09	6.1 g (7.3 mL)	0.087
Pyruvic Acid	88.06	7.7 g (6.3 mL)	0.087
Concentrated Sulfuric Acid	98.08	30 mL	-
Nitrobenzene	123.11	5 mL	-

Procedure:

- In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add 30 mL of concentrated sulfuric acid.
- Cool the flask in an ice bath and slowly add 10.0 g (0.058 mol) of 2-bromoaniline with continuous stirring.
- To this mixture, add 5 mL of nitrobenzene, which acts as an oxidizing agent.
- From the dropping funnel, add a mixture of 6.1 g (0.087 mol) of crotonaldehyde and 7.7 g (0.087 mol) of pyruvic acid dropwise over 30 minutes, ensuring the temperature does not exceed 100°C.
- After the addition is complete, heat the reaction mixture to 130-140°C for 3 hours.
- Cool the mixture to room temperature and pour it carefully onto 200 g of crushed ice.
- Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction.
- The crude 8-bromo-5-methylquinoline will precipitate as a solid. Filter the solid and wash it with cold water.
- Recrystallize the crude product from ethanol to obtain pure 8-bromo-5-methylquinoline.

Expected Yield: 65-75%

Step 2: Synthesis of 8-Bromoquinoline-5-carboxylic acid

This step involves the oxidation of the methyl group at the 5-position to a carboxylic acid using a strong oxidizing agent.

Materials:

Reagent	Molar Mass (g/mol)	Quantity (for 10 g scale)	Moles
8-Bromo-5-methylquinoline	222.07	10.0 g	0.045
Potassium Permanganate (KMnO ₄)	158.03	14.2 g	0.090
Water	18.02	200 mL	-
Sodium Bisulfite	104.06	As needed	-
Concentrated Hydrochloric Acid	36.46	As needed	-

Procedure:

- In a 500 mL round-bottom flask, dissolve 10.0 g (0.045 mol) of 8-bromo-5-methylquinoline in 200 mL of water.
- Heat the solution to 80-90°C with vigorous stirring.
- Slowly add 14.2 g (0.090 mol) of potassium permanganate in small portions over 1 hour. The purple color of the permanganate will disappear as the reaction proceeds.
- After the addition is complete, continue heating and stirring for an additional 2-3 hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and filter off the manganese dioxide precipitate.

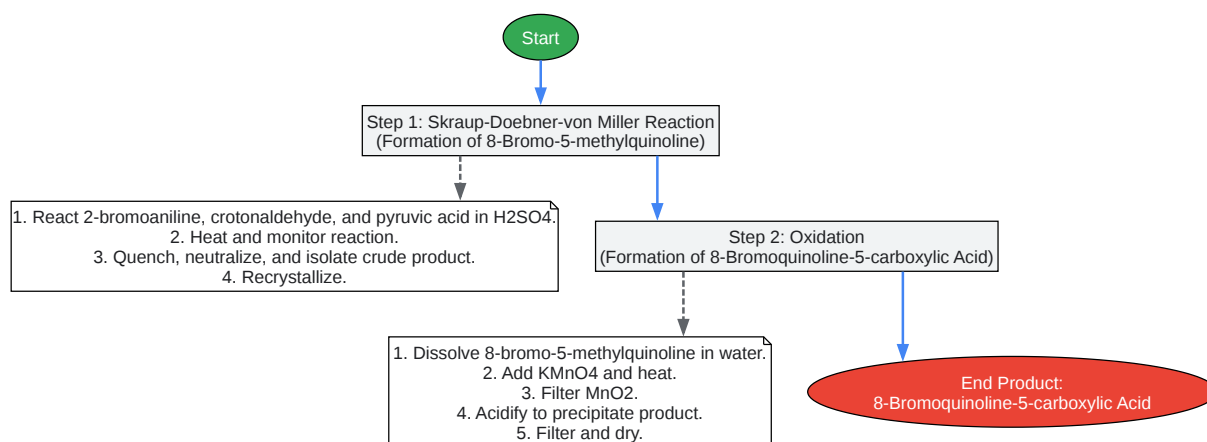
- If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.
- Acidify the clear filtrate with concentrated hydrochloric acid to a pH of 2-3.
- The **8-bromoquinoline-5-carboxylic acid** will precipitate as a white or off-white solid.
- Filter the precipitate, wash with cold water, and dry under vacuum.

Expected Yield: 70-80%

Data Summary

Step	Starting Material	Product	Scale (Starting Material)	Molar Ratio (Reactant:Reagent)	Reaction Time (h)	Temperature (°C)	Yield (%)
1	2-Bromoaniline	8-Bromo-5-methylquinoline	10.0 g	1 : 1.5 : 1.5 (Aniline: Crotonaldehyde:Pyruvic Acid)	3	130-140	65-75
2	8-Bromo-5-methylquinoline	8-Bromoquinoline-5-carboxylic acid	10.0 g	1 : 2 (Substrate:KMnO ₄)	3-4	80-90	70-80

Workflow Diagram



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Caption: Experimental workflow for the synthesis of **8-bromoquinoline-5-carboxylic acid**.

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with extreme care.
- Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.
- Nitrobenzene is toxic and should be handled with appropriate precautions.

- The neutralization step is highly exothermic and requires careful temperature control.

This protocol provides a comprehensive guide for the scaled-up synthesis of **8-bromoquinoline-5-carboxylic acid**. For successful implementation, it is crucial to adhere to the specified reaction conditions and safety guidelines. Optimization of reaction parameters may be necessary for different scales of production.

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